molecular formula C24H21N5O2S2 B299540 N-(4-ethoxyphenyl)-4-({[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-amine

N-(4-ethoxyphenyl)-4-({[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-amine

Cat. No. B299540
M. Wt: 475.6 g/mol
InChI Key: TWWCJHPWFSCAHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-4-({[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is known to possess several biological properties that make it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of N-(4-ethoxyphenyl)-4-({[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-amine is not fully understood. However, studies have suggested that this compound exerts its biological effects by inhibiting specific enzymes and pathways involved in the disease process. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-4-({[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-amine has been shown to possess several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and scavenge free radicals. It has also been shown to possess antimicrobial and antifungal properties.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-ethoxyphenyl)-4-({[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-amine is its broad-spectrum activity against various diseases. However, one of the limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-(4-ethoxyphenyl)-4-({[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-amine. One of the directions is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential as a therapeutic agent for various diseases.
In conclusion, N-(4-ethoxyphenyl)-4-({[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-amine is a promising compound with several potential therapeutic applications. Its broad-spectrum activity against various diseases makes it a promising candidate for drug development. However, further studies are needed to optimize its synthesis, elucidate its mechanism of action, and study its pharmacokinetics and pharmacodynamics in vivo.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-4-({[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-amine involves a multistep process. The first step involves the reaction of 4-ethoxybenzaldehyde with thiourea to form 4-ethoxyphenylthiourea. The second step involves the reaction of the obtained 4-ethoxyphenylthiourea with 2-bromoacetic acid to form 4-ethoxyphenylthioacetic acid. The third step involves the reaction of 4-ethoxyphenylthioacetic acid with 2-amino-4-(furan-2-yl)-5-phenyl-4H-1,2,4-triazole-3-thiol to form the desired compound.

Scientific Research Applications

N-(4-ethoxyphenyl)-4-({[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-amine has been extensively studied for its potential therapeutic applications. This compound has been shown to possess anticancer, antimicrobial, antifungal, and antiviral properties. It has also been studied for its potential as an anti-inflammatory and antioxidant agent.

properties

Molecular Formula

C24H21N5O2S2

Molecular Weight

475.6 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-4-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C24H21N5O2S2/c1-2-30-20-12-10-17(11-13-20)25-23-26-18(15-32-23)16-33-24-28-27-22(21-9-6-14-31-21)29(24)19-7-4-3-5-8-19/h3-15H,2,16H2,1H3,(H,25,26)

InChI Key

TWWCJHPWFSCAHN-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC2=NC(=CS2)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CO5

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=CS2)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CO5

Origin of Product

United States

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